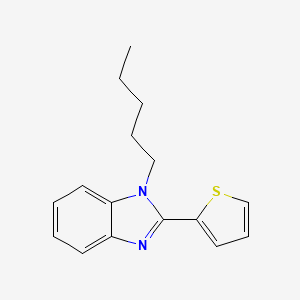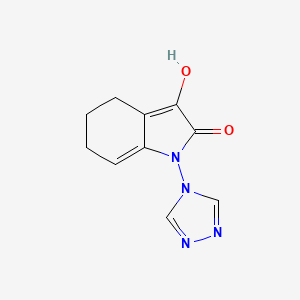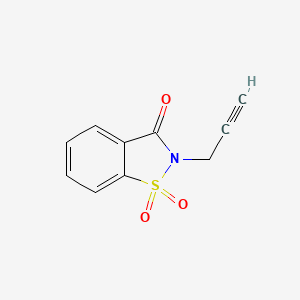![molecular formula C18H19N3O2S B6423435 N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1092345-23-7](/img/structure/B6423435.png)
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide, also known as N-methyl-2-pyrrol-1-yl-1,3-thiazole-4-acetic acid (NMPTA), is an organic compound with a wide range of potential applications in the field of scientific research. It is a novel compound with an interesting structure and a unique set of properties, which makes it a promising candidate for various lab experiments and applications.
科学研究应用
NMPTA has been used in a variety of scientific research applications, including drug design and development, cancer research, and enzyme inhibition. It has been used in the design of novel drugs to target cancer cells, as well as to study the effects of various enzymes on cellular processes. Additionally, NMPTA has been used to study the interactions between proteins and drugs, as well as to identify potential drug targets.
作用机制
NMPTA binds to the active site of an enzyme, blocking the enzyme's ability to catalyze a reaction. The binding of NMPTA to the enzyme can be reversible or irreversible, depending on the type of enzyme. Additionally, NMPTA can affect the activity of enzymes by altering their conformation or by disrupting the hydrogen bonding between the enzyme and its substrate.
Biochemical and Physiological Effects
NMPTA has been shown to have a variety of biochemical and physiological effects, including the inhibition of various enzymes, the modulation of gene expression, and the inhibition of cell proliferation. Additionally, NMPTA has been shown to have anti-inflammatory and antioxidant properties, as well as to possess anti-cancer activity.
实验室实验的优点和局限性
NMPTA has several advantages for use in lab experiments, including its low cost, its wide availability, and its ability to be synthesized using a variety of methods. Additionally, NMPTA has a relatively low toxicity, making it safe for use in experiments. However, NMPTA can be difficult to purify, and it is not always stable in solution.
未来方向
The potential applications of NMPTA in scientific research are vast, and there are many possible future directions for research. For example, NMPTA could be used to develop novel drugs to target cancer cells, to study the effects of enzymes on cellular processes, to identify potential drug targets, and to develop better methods for synthesizing and purifying NMPTA. Additionally, further research could be conducted to explore the biochemical and physiological effects of NMPTA on various cell types, as well as to study the interactions between proteins and drugs. Finally, NMPTA could be used to develop novel methods for drug delivery and to develop better methods for synthesizing and purifying other compounds.
合成方法
NMPTA can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Stille reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of an organohalide with an organoboron compound to form a carbon-carbon bond. The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organohalide and an organostannane. Both methods can be used to synthesize NMPTA in high yields.
属性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-23-16-7-3-2-6-14(16)8-9-19-17(22)12-15-13-24-18(20-15)21-10-4-5-11-21/h2-7,10-11,13H,8-9,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVJSWCTAQROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423358.png)
![tert-butyl 2-(furan-2-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6423364.png)
![12-(2-methylbutan-2-yl)-3-(morpholin-4-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6423371.png)
![N-(4-chloro-2-fluorophenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide](/img/structure/B6423380.png)
![4-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6423388.png)
![2-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6423391.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6423408.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B6423414.png)
![2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6423425.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6423439.png)
![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)

